3,4-diphenyl-1H-pyrrole-2,5-dione

Catalog No.
S3321057
CAS No.
31295-36-0
M.F
C16H11NO2
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-diphenyl-1H-pyrrole-2,5-dione

CAS Number

31295-36-0

Product Name

3,4-diphenyl-1H-pyrrole-2,5-dione

IUPAC Name

3,4-diphenylpyrrole-2,5-dione

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10H,(H,17,18,19)

InChI Key

WADCPEMKIBAJHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3

3,4-Diphenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H11NO2. It features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups, contributing to its stability and unique chemical properties. This compound is a derivative of pyrrole-2,5-dione and is recognized for its potential applications in various fields, including chemistry, biology, and industry. Its structural characteristics allow it to participate in diverse

There is no current information available on the specific mechanism of action of 3,4-diphenyl-1H-pyrrole-2,5-dione. However, as mentioned earlier, pyrrole-2,5-diones have been explored for their potential anti-inflammatory and antimicrobial activities []. Understanding the mechanism of action would require further research.

Synthesis and Characterization:

3,4-Diphenyl-1H-pyrrole-2,5-dione, also known as diphenyl maleimide, is a heterocyclic compound synthesized through various methods, including the reaction of maleic anhydride with aniline. Its properties and structure have been well-characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [].

Potential Applications:

Research suggests that 3,4-diphenyl-1H-pyrrole-2,5-dione possesses various properties that hold potential for diverse scientific applications, although extensive research is still ongoing:

  • Medicinal Chemistry: Studies have explored the potential of diphenyl maleimide derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety in clinical settings [, ].
  • Organic Chemistry: The unique reactivity of diphenyl maleimide makes it a valuable intermediate in the synthesis of various complex molecules, including pharmaceuticals and functional materials [].
  • Polymer Chemistry: Diphenyl maleimide can undergo polymerization reactions to form polymers with interesting properties like thermal stability and flame retardancy, making them potentially useful in various industrial applications [].

Current Research Trends:

While the full potential of 3,4-diphenyl-1H-pyrrole-2,5-dione in scientific research is still being explored, current research trends focus on:

  • Developing diphenyl maleimide derivatives with improved biological activity and targeted therapeutic effects [].
  • Utilizing diphenyl maleimide as a building block for the design of novel functional polymers with specific properties [].
  • Investigating the potential of diphenyl maleimide in other scientific fields, such as material science and catalysis [].

  • Oxidation: This compound can be oxidized to form various derivatives, such as quinone compounds.
  • Reduction: Reduction reactions can yield reduced pyrrole derivatives.
  • Substitution: Electrophilic substitution reactions are common due to the presence of the phenyl groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The products formed depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield quinone derivatives.
  • Substitution can produce a variety of substituted pyrrole compounds.

Research has indicated that 3,4-diphenyl-1H-pyrrole-2,5-dione exhibits notable biological activities:

  • Anti-inflammatory Properties: Studies have shown its potential to inhibit inflammatory responses in cellular models, making it a candidate for treating neuroinflammatory diseases .
  • Antimicrobial Activity: The compound has been explored for its antimicrobial properties, indicating possible applications in medicine.
  • Cytostatic Activity: It has demonstrated cytostatic effects in various assays, suggesting potential as an anticancer agent .

Several methods exist for synthesizing 3,4-diphenyl-1H-pyrrole-2,5-dione:

  • Reaction of Amidrazones with Maleic Anhydride: A typical approach involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride in diethyl ether at room temperature for approximately 48 hours.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. Specific methods may vary depending on the manufacturer and intended application .

3,4-Diphenyl-1H-pyrrole-2,5-dione finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects in anti-inflammatory and antimicrobial applications.
  • Medicine: Explored as an inhibitor of glycogen synthase kinase-3 beta, relevant for treating conditions like Alzheimer's disease and diabetes.
  • Industry: Employed in producing high-performance pigments and as a precursor for various industrial chemicals .

Studies on the interactions of 3,4-diphenyl-1H-pyrrole-2,5-dione with biological targets suggest it may act as a kinase inhibitor. This mechanism could impact several cellular pathways related to cell growth and proliferation. The compound's pharmacokinetics indicate a molecular weight of approximately 249 grams per mole and a predicted density of around 1.275 g/cm³ .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3,4-diphenyl-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1H-pyrrole-2,5-dioneMethyl group at position 3Less sterically hindered than diphenyl derivative
3-(p-Nitrophenyl)-4-phenyldioneNitro group substitutionEnhanced reactivity due to electron-withdrawing effect
Diphenylmaleic anhydrideAnhydride form of diphenyl derivativeUsed in similar synthetic routes but lacks nitrogen functionality

These compounds exhibit varying degrees of reactivity and biological activity compared to 3,4-diphenyl-1H-pyrrole-2,5-dione. The presence of phenyl groups in the latter contributes significantly to its unique properties and potential applications .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

249.078978594 g/mol

Monoisotopic Mass

249.078978594 g/mol

Heavy Atom Count

19

Wikipedia

1H-Pyrrole-2,5-dione, 3,4-diphenyl-

Dates

Modify: 2023-08-19

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